(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)
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Overview
Description
(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organic compound that features a pyridine ring linked to phenylene groups, which are further connected to diphenylphosphine oxide moieties. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of pyridine derivatives with diphenylphosphine oxide under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,4-diylbis(4,1-phenylene) is reacted with diphenylphosphine oxide in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The phenylene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenylene or pyridine rings .
Scientific Research Applications
(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and material properties .
Comparison with Similar Compounds
Similar Compounds
- (5-(3,5-di(9H-carbazol-9-yl)phenyl)pyridin-3-yl)diphenylphosphine oxide
- (6-(3,5-di(9H-carbazol-9-yl)phenyl)pyridin-3-yl)diphenylphosphine oxide
Uniqueness
(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) is unique due to its dual n-type units, which enhance its performance in electronic applications. The direct linking of diphenylphosphine oxide and pyridine units results in high triplet energies and balanced charge transport properties, making it superior to its analogs in certain applications .
Properties
Molecular Formula |
C41H31NO2P2 |
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Molecular Weight |
631.6 g/mol |
IUPAC Name |
2,4-bis(4-diphenylphosphorylphenyl)pyridine |
InChI |
InChI=1S/C41H31NO2P2/c43-45(35-13-5-1-6-14-35,36-15-7-2-8-16-36)39-25-21-32(22-26-39)34-29-30-42-41(31-34)33-23-27-40(28-24-33)46(44,37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-31H |
InChI Key |
YRMZNPAYNYBUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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